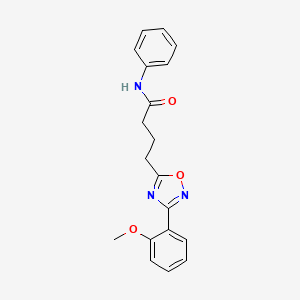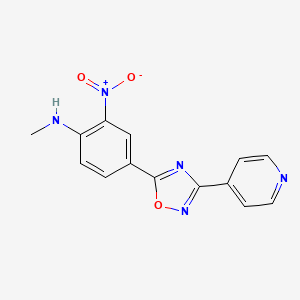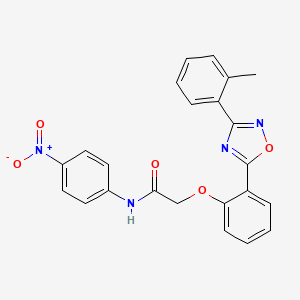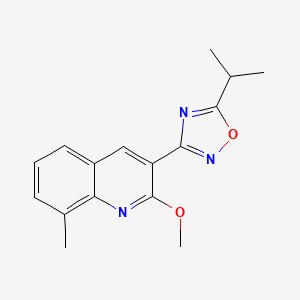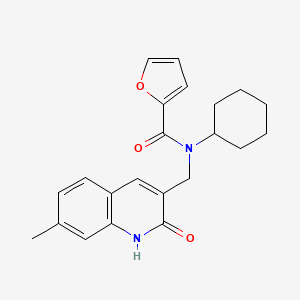
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a range of activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide. One potential area of research is the development of novel drug formulations that incorporate this compound. Another area of research is the identification of the specific signaling pathways that are modulated by this compound, which could provide insights into its mechanism of action. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with cyclohexylamine in the presence of furan-2-carboxylic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been reported to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-9-10-16-13-17(21(25)23-19(16)12-15)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h5,8-13,18H,2-4,6-7,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVDCLRCOYXPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
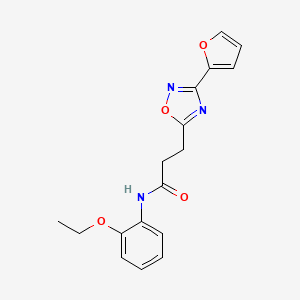
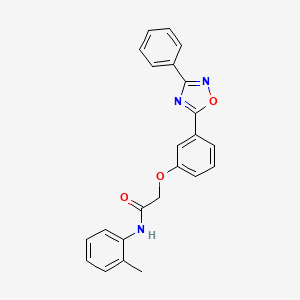

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
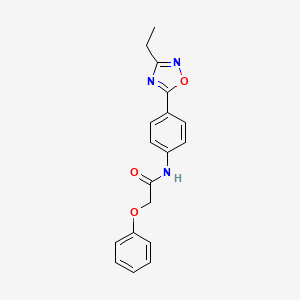

![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)

